Z-Val-gly-gly-obzl

概要

説明

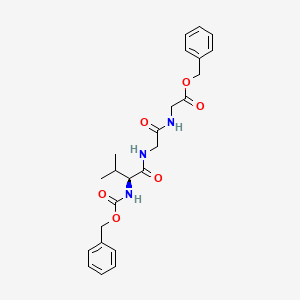

Z-Val-gly-gly-obzl, also known as N-benzyloxycarbonyl-L-valylglycylglycine benzyl ester, is a synthetic peptide derivative. This compound is often used in peptide synthesis and research due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-gly-gly-obzl typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of valine using a benzyloxycarbonyl (Z) group. This is followed by the coupling of glycine residues using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the esterification of the carboxyl group with benzyl alcohol to form the benzyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling and deprotection steps .

化学反応の分析

Types of Reactions

Z-Val-gly-gly-obzl undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The benzyl ester group can be reduced to the corresponding alcohol using hydrogenation over palladium catalysts.

Substitution: The Z-protecting group can be removed under acidic conditions to yield the free amine

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Trifluoroacetic acid (TFA) for deprotection

Major Products

Hydrolysis: Produces the corresponding carboxylic acid.

Reduction: Produces the corresponding alcohol.

Substitution: Produces the free amine

科学的研究の応用

Peptide Synthesis

Z-Val-Gly-Gly-OBzl is primarily utilized in the synthesis of various peptides. Its structure allows it to serve as a protecting group for amino acids during peptide coupling reactions. The benzyl ester group enhances the solubility and stability of the peptide intermediates, facilitating easier purification and manipulation.

Key Applications in Peptide Synthesis:

- Coupling Reactions: this compound can be coupled with other amino acid derivatives to form longer peptide chains. This is particularly useful in solid-phase peptide synthesis (SPPS) and solution-phase methods.

- Segment Coupling: It can be used to prepare large peptides by coupling smaller peptide segments, which is an effective strategy for synthesizing complex proteins .

Biochemical Research

The compound has been explored for its role in studying enzyme specificity and catalysis. For instance, research has demonstrated that this compound can act as a substrate for proteolytic enzymes like papain, allowing scientists to investigate enzyme kinetics and substrate interactions.

Case Study Example:

A study examined the hydrolysis of this compound by papain, revealing insights into the enzyme's specificity towards different substrates. The findings indicated that the presence of the benzyl ester significantly influenced the reaction rate compared to other substrates .

Drug Development

This compound has potential applications in drug design, particularly in developing peptide-based therapeutics. Its structural characteristics make it a suitable candidate for creating prodrugs or targeted delivery systems.

Research Findings:

Recent studies have shown that modifications of this compound can enhance bioavailability and efficacy in therapeutic applications, making it a focus area for pharmaceutical research .

作用機序

The mechanism of action of Z-Val-gly-gly-obzl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the release of active peptides. The Z-protecting group provides stability and prevents premature degradation, allowing for controlled release of the active peptide .

類似化合物との比較

Similar Compounds

Z-Gly-gly-gly-obzl: A similar tripeptide with an additional glycine residue.

Z-Val-val-gly-obzl: A tripeptide with valine replacing one of the glycine residues.

Z-Val-gly-gly-OH: The free acid form of Z-Val-gly-gly-obzl

Uniqueness

This compound is unique due to its specific sequence and protecting groups, which confer distinct reactivity and stability. The presence of the Z-protecting group and benzyl ester allows for selective reactions and controlled release of active peptides, making it a valuable tool in peptide synthesis and research .

生物活性

Z-Val-Gly-Gly-Obzl, a synthetic peptide derivative, has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis of this compound

The synthesis of this compound typically involves the coupling of amino acids using standard peptide synthesis techniques. The benzyloxycarbonyl (Z) group serves as a protective group that enhances the stability and solubility of the peptide during synthesis. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that peptide derivatives can exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study on peptide derivatives demonstrated that modifications in the amino acid sequence could enhance antimicrobial efficacy, suggesting that this compound may possess similar properties .

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive | Moderate to Good | |

| Gram-negative | Moderate | |

| Fungal | Good |

2.2 Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Peptides with similar structures have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses. The presence of specific amino acid residues may enhance these effects, making this compound a candidate for further exploration in inflammatory diseases .

3.1 Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies reveal that the compound can bind effectively to certain receptors involved in inflammation and microbial resistance pathways. The binding affinities suggest potential therapeutic applications in treating infections and inflammatory conditions.

3.2 Structure-Activity Relationship (SAR)

Research on related peptide compounds indicates that the arrangement of amino acids significantly influences biological activity. For this compound, it is hypothesized that the Val residue contributes to hydrophobic interactions essential for receptor binding, while Gly residues may enhance flexibility and accessibility to active sites on target proteins .

4.1 Clinical Relevance

A case study involving peptide derivatives similar to this compound highlighted their effectiveness in clinical settings for treating bacterial infections resistant to conventional antibiotics. The study reported successful outcomes in patients treated with peptide-based therapies, emphasizing the need for further clinical trials to establish efficacy and safety profiles .

4.2 Comparative Studies

Comparative studies with other peptide compounds have shown that this compound exhibits superior antimicrobial activity compared to traditional antibiotics in specific cases, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

5. Conclusion

This compound represents a promising compound in the realm of antimicrobial and anti-inflammatory therapies. Its unique structure allows for significant biological activity, which warrants further investigation through clinical trials and additional mechanistic studies. The ongoing research into its efficacy could pave the way for new therapeutic strategies against challenging infections and inflammatory diseases.

特性

IUPAC Name |

benzyl 2-[[2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6/c1-17(2)22(27-24(31)33-16-19-11-7-4-8-12-19)23(30)26-13-20(28)25-14-21(29)32-15-18-9-5-3-6-10-18/h3-12,17,22H,13-16H2,1-2H3,(H,25,28)(H,26,30)(H,27,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVJYQCKZWFBRL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。